molecular formula C11H7FN2 B12087609 1-(4-Ethynyl-2-fluorophenyl)-1H-imidazole

1-(4-Ethynyl-2-fluorophenyl)-1H-imidazole

Cat. No.: B12087609
M. Wt: 186.18 g/mol
InChI Key: LLNHCRRCYKRAIU-UHFFFAOYSA-N
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Description

1-(4-Ethynyl-2-fluorophenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. This compound is characterized by the presence of an ethynyl group and a fluorine atom attached to a phenyl ring, which is further connected to an imidazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(4-Ethynyl-2-fluorophenyl)-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-ethynyl-2-fluoroaniline.

    Formation of Imidazole Ring: The 4-ethynyl-2-fluoroaniline undergoes cyclization with glyoxal and ammonium acetate to form the imidazole ring.

    Reaction Conditions: The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

1-(4-Ethynyl-2-fluorophenyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while substitution reactions may yield various substituted imidazole derivatives.

Scientific Research Applications

1-(4-Ethynyl-2-fluorophenyl)-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Ethynyl-2-fluorophenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways involved depend on the specific biological activity being studied. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-(4-Ethynyl-2-fluorophenyl)-1H-imidazole can be compared with other similar compounds, such as:

    1-(4-Ethynylphenyl)-1H-imidazole: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    1-(4-Fluorophenyl)-1H-imidazole: Lacks the ethynyl group, which may influence its chemical properties and applications.

    1-(4-Ethynyl-2-chlorophenyl)-1H-imidazole: Contains a chlorine atom instead of fluorine, which may alter its chemical behavior and biological effects.

The presence of both the ethynyl group and the fluorine atom in this compound makes it unique and potentially more versatile in its applications compared to similar compounds.

Properties

Molecular Formula

C11H7FN2

Molecular Weight

186.18 g/mol

IUPAC Name

1-(4-ethynyl-2-fluorophenyl)imidazole

InChI

InChI=1S/C11H7FN2/c1-2-9-3-4-11(10(12)7-9)14-6-5-13-8-14/h1,3-8H

InChI Key

LLNHCRRCYKRAIU-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=C(C=C1)N2C=CN=C2)F

Origin of Product

United States

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